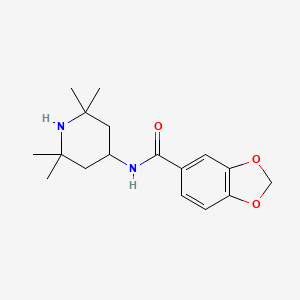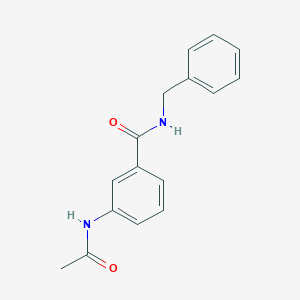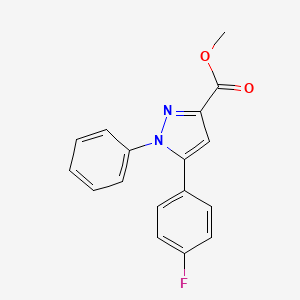![molecular formula C19H20N4O2 B5635316 4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)
4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions. For instance, the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives through a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) or allenoates has been demonstrated. This reaction proceeds via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, typically yielding moderate outcomes (Pan et al., 2010). Similarly, the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine via Weidenhagen reaction and subsequent reactions to produce isomeric compounds highlights the versatility in synthesizing complex imidazo[1,2-a]pyridine derivatives (El’chaninov et al., 2014).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing insights into molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be highlighted by their participation in various chemical reactions. For instance, the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, which primarily occurs at the 3 position of the imidazopyridine system, showcases the reactivity of such compounds under different conditions (Saldabol et al., 1971).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and interaction forces within the crystals, are crucial for understanding their stability and potential applications. The study of vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives has contributed to a deeper understanding of these aspects (Lorenc et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for substitution reactions, are essential for the functionalization and further application of these compounds. The facile synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction illustrates the chemical versatility and potential for generating diverse derivatives (Rosenberg et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
furan-2-yl-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-2-1-13-25-17)22-10-5-16(6-11-22)18-21-9-12-23(18)14-15-3-7-20-8-4-15/h1-4,7-9,12-13,16H,5-6,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDUIBOCNNNRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)

![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)


![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)



![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)
![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)
